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molecular formula C14H16N2O3 B8352069 Methyl 5-(4-cyanophenylamino)-3-methyl-5-oxopentanoate

Methyl 5-(4-cyanophenylamino)-3-methyl-5-oxopentanoate

Cat. No. B8352069
M. Wt: 260.29 g/mol
InChI Key: VDGRDARTXBPOJF-UHFFFAOYSA-N
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Patent
US09120776B2

Procedure details

A solution of 5-(4-cyanophenylamino)-3-methyl-5-oxopentanoic acid (940 mg, 3.82 mmol) and conc. sulfuric acid (1 drop) in methanol (25 mL) was heated with reflux for 14 hr. The reaction solution was cooled, and ethyl acetate was added thereto. The solution was washed with water and saturated brine, and dried, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 10 to 100% ethyl acetate/hexane) to give methyl 5-(4-cyanophenylamino)-3-methyl-5-oxopentanoate (557 mg, 2.139 mmol, 56.0%) as a white powder.
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:18])[CH2:11][CH:12]([CH3:17])[CH2:13][C:14]([OH:16])=[O:15])=[CH:5][CH:4]=1)#[N:2].[C:19](OCC)(=O)C>S(=O)(=O)(O)O.CO>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:18])[CH2:11][CH:12]([CH3:17])[CH2:13][C:14]([O:16][CH3:19])=[O:15])=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
940 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)NC(CC(CC(=O)O)C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux for 14 hr
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
WASH
Type
WASH
Details
The solution was washed with water and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (solvent gradient; 10 to 100% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)NC(CC(CC(=O)OC)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.139 mmol
AMOUNT: MASS 557 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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